Desacetylthymosin alpha(11) is a peptide derived from thymosin alpha 1, which is known for its immunomodulatory properties. Thymosin alpha 1 is a naturally occurring peptide that plays a crucial role in the regulation of immune responses. Desacetylthymosin alpha(11) specifically refers to a variant of this peptide that has undergone deacetylation, which alters its biological activity and potential applications.
Desacetylthymosin alpha(11) is synthesized from thymosin alpha 1, originally isolated from thymic tissue. The synthesis of this peptide can be achieved through various methods, including solid-phase peptide synthesis, which allows for precise control over the amino acid sequence and modifications.
Desacetylthymosin alpha(11) falls under the classification of immunomodulatory peptides. It is part of a broader category of thymic peptides that influence T-cell function and enhance immune responses. These peptides are often studied for their therapeutic potential in various immunological conditions.
The synthesis of desacetylthymosin alpha(11) typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to form the desired peptide chain. The process begins with the attachment of a protected amino acid to a solid support, followed by deprotection and coupling with subsequent amino acids.
The synthesis process can be automated using specialized equipment, enhancing efficiency and reproducibility in producing desacetylthymosin alpha(11) .
Desacetylthymosin alpha(11) consists of a specific sequence of amino acids that are critical for its biological activity. The molecular structure can be represented as follows:
The structure includes various functional groups that contribute to its interaction with biological targets, particularly in immune modulation.
The structural analysis reveals that desacetylthymosin alpha(11) maintains key characteristics of thymosin peptides, such as a high degree of flexibility and the ability to adopt multiple conformations in solution, which is essential for its biological function .
Desacetylthymosin alpha(11) undergoes various chemical reactions relevant to its function and stability. These include:
The stability of desacetylthymosin alpha(11) under physiological conditions is crucial for its application in therapeutic settings. Research indicates that modifications in synthesis conditions can enhance its stability and bioavailability .
Desacetylthymosin alpha(11) exerts its effects primarily through modulation of T-cell responses. It interacts with specific receptors on immune cells, leading to:
Studies have shown that treatment with desacetylthymosin alpha(11) increases the efficacy of vaccines by promoting stronger antibody responses and enhancing T-cell activation . This mechanism is particularly relevant in contexts such as vaccination against viral infections.
Relevant analyses confirm that maintaining optimal storage conditions enhances the shelf life and effectiveness of desacetylthymosin alpha(11) .
Desacetylthymosin alpha(11) has several scientific uses, particularly in immunology:
Research continues to explore additional applications in clinical settings, emphasizing the importance of understanding its mechanisms and optimizing its use .
Desacetylthymosin alpha(11) (Tα11) is a 35-amino acid polypeptide derived from the N-terminal region of prothymosin alpha (ProTα), a highly conserved nuclear protein involved in chromatin remodeling. Its primary sequence begins with a non-acetylated serine residue and extends to include the complete 28-residue sequence of thymosin alpha 1 (Tα1), followed by seven additional residues: Ser-Glu-Ala-Glu-Asp-Glu-Ala [4] [7]. The full sequence is:
Ser-Asp-Ala-Ala-Val-Asp-Thr-Ser-Ser-Glu-Ile-Thr-Thr-Lys-Asp-Leu-Lys-Glu-Lys-Lys-Glu-Val-Val-Glu-Glu-Ala-Glu-Asn-Ser-Glu-Ala-Glu-Asp-Glu-Ala
This sequence shares high homology across mammalian species, reflecting its fundamental biological role. The N-terminal desacetyl state distinguishes it from acetylated isoforms and influences its biochemical behavior. Tα11 is generated in vivo through specific proteolytic cleavage of ProTα at Asn³⁵-Gly³⁶ by lysosomal asparaginyl endopeptidase (legumain) [4].
Table 1: Amino Acid Sequence Comparison
Peptide | Length | N-Terminus | C-Terminal Extension |
---|---|---|---|
Thymosin α1 | 28 residues | Ac-Ser¹ | None |
Desacetyl Tα11 | 35 residues | Ser¹ | Ser²⁹-Glu-Ala-Glu-Asp-Glu-Ala³⁵ |
Prothymosin α | 109 residues | Ac-Ser¹ | Full-length precursor |
The primary post-translational modification differentiating Tα11 isoforms is Nα-acetylation. The acetylated form carries an acetyl group on the α-amino group of the N-terminal serine, while desacetyl Tα11 retains a free α-amino group [1] [4]. This modification significantly impacts:
Table 2: Impact of Nα-Acetylation on Tα11 Properties
Property | Acetylated Tα11 | Desacetyl Tα11 |
---|---|---|
N-Terminal Charge | Neutral | Positive (at physiological pH) |
Proteolytic Stability | High | Moderate |
Subcellular Localization | Predominantly nuclear | Nuclear/cytosolic |
Known Functional Roles | Chromatin modulation | Immune regulation? |
Tα11 encompasses the entire Tα1 sequence (residues 1–28) but features a unique C-terminal heptapeptide extension (29-Ser-Glu-Ala-Glu-Asp-Glu-Ala-35). Key structural differences include:
Table 3: Structural and Functional Differences Between Tα1 and Tα11
Feature | Thymosin α1 | Desacetyl Thymosin α11 |
---|---|---|
Length | 28 residues | 35 residues |
Net Charge (pH 7) | ~ -15 | ~ -19 |
N-Terminus | Ac-Ser¹ | Ser¹ |
Key Functional Residues | Core sequence (1-28) with immunomodulatory activity | Core sequence + C-terminal nuclear localization signals? |
Proteolytic Origin | Cleavage at ProTα Asn²⁸–Gly²⁹ | Cleavage at ProTα Asn³⁵–Gly³⁶ |
Reported Bioactivities | Immunomodulation, antiviral, antitumor | Less characterized; potential nuclear roles |
No high-resolution X-ray crystal structure exists for Tα11 due to challenges in crystallizing this intrinsically disordered peptide. However, NMR studies of Tα1 provide insights into the conserved N-terminal region:
Direct structural studies on Tα11 are limited, but its physicochemical similarity to Tα1 suggests shared dynamic properties in aqueous solutions.
Comprehensive Compound Listing
CAS No.: 654654-76-9
CAS No.: 11104-40-8
CAS No.:
CAS No.: 14680-51-4
CAS No.: 1239908-48-5